molecular formula C9H11BrClNO B1445566 3-(4-Bromophenoxy)azetidine hydrochloride CAS No. 1380571-76-5

3-(4-Bromophenoxy)azetidine hydrochloride

Cat. No. B1445566
M. Wt: 264.54 g/mol
InChI Key: LHVVDNSUWQERNU-UHFFFAOYSA-N
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Description

3-(4-Bromophenoxy)azetidine hydrochloride is a chemical compound with the molecular formula C9H11BrClNO . Its molecular weight is 264.55 g/mol . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain . Recently, remarkable advances in the chemistry and reactivity of azetidines have been reported . The synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions has been reported . This approach is characterized by its operational simplicity, mild conditions, and broad scope, and allows for the synthesis of highly functionalized azetidines from readily available precursors .


Molecular Structure Analysis

The molecular structure of 3-(4-Bromophenoxy)azetidine hydrochloride can be represented by the InChI code: 1S/C9H10BrNO.ClH/c10-7-2-1-3-8(4-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H . The ChemSpider ID of this compound is 29312332 .


Chemical Reactions Analysis

Azetidines are highly reactive due to their ring strain of approximately 25.4 kcal/mol . This ring strain endows azetidines with strong molecular rigidity as well as satisfactory stability, allowing azetidines to be a privileged scaffold with unexpected pharmaceutical characteristics in drug discovery . The reactivity of azetidines can be triggered under appropriate reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Bromophenoxy)azetidine hydrochloride include a molecular weight of 264.55 g/mol . More detailed physical and chemical properties are not provided in the retrieved sources.

Scientific Research Applications

Synthesis of cis-3,4-disubstituted piperidines

3-(4-Bromophenoxy)azetidine hydrochloride has been used in the stereoselective synthesis of cis-3,4-disubstituted piperidines, involving the ring transformation of 2-(2-mesyloxyethyl)azetidines. This method provides an alternative for the known preparation of 3,4-disubstituted 5,5-dimethylpiperidines, offering access to valuable templates in medicinal chemistry. The process also elaborates cis-4-bromo-3-(phenoxy or benzyloxy)piperidines into the piperidin-3-one framework (Mollet et al., 2011).

Energetic Building Block for API Production

The compound has been recognized as a highly energetic building block, specifically 3-(Bromoethynyl)azetidine, necessary for the production of an API (Active Pharmaceutical Ingredient). A scalable synthesis process along with a safety study of the corresponding hydrochloride salt was developed to determine its explosive properties and transport classification. This highlights the compound's significance in chemical process development and safety evaluations (Kohler et al., 2018).

Friedel-Crafts Reaction for Drug Discovery

3-(4-Bromophenoxy)azetidine hydrochloride plays a role in the synthesis of 3,3-Diarylazetidines, crucial for drug discovery. The compound is used in a calcium(II)-catalyzed Friedel-Crafts alkylation of (hetero)aromatics and phenols, enabling the formation of drug-like compounds that can be further derivatized through the azetidine nitrogen and the aromatic groups. This process highlights the compound's importance in exploring chemical spaces for new drug development (Denis et al., 2018).

Synthesis of Functionalized Azetidines

The compound's utility extends to the synthesis of various functionalized azetidines, serving as a precursor for the preparation of novel functionalized azetidines and spirocyclic azetidine building blocks. This showcases its versatility and significant role in the development of new chemical entities with potential applications in various fields, including pharmaceuticals and material science (Stankovic et al., 2013).

Safety And Hazards

3-(4-Bromophenoxy)azetidine hydrochloride is classified as an irritant according to the Safety Information Pictograms . A Material Safety Data Sheet (MSDS) is available for this compound .

Future Directions

Azetidines have drawn major attention and remarkable advances have been achieved in the chemical syntheses of diversely functionalized azetidines over the past few decades . The review article by Mughal et al. provides an overview of the synthesis, reactivity, and application of azetidines that have been published in recent years with a focus on the most recent advances, trends, and future directions .

properties

IUPAC Name

3-(4-bromophenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c10-7-1-3-8(4-2-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVVDNSUWQERNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenoxy)azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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